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molecular formula C6H7BrO2 B8759673 2-(3-Bromofuran-2-yl)ethan-1-ol

2-(3-Bromofuran-2-yl)ethan-1-ol

Cat. No. B8759673
M. Wt: 191.02 g/mol
InChI Key: WIKOVTCPWJQLCU-UHFFFAOYSA-N
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Patent
US09266896B2

Procedure details

n-Butyllithium (2.5M in hexanes, 12.9 mL) was added to a solution of 2,3-dibromofuran (6.63 g) in diethyl ether (40 mL) at −78° C. under nitrogen and the mixture was stirred for 15 minutes. A solution of ethylene oxide (15 mL) in diethyl ether (40 mL) was then added. The reaction mixture was stirred for a further 10 minutes then warmed to room temperature and stirred for 30 minutes. Saturated aqueous ammonium chloride was added and the organic layer was separated, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was purified by chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 5-25% to give 2-(3-bromofuran-2-yl)-ethanol (3.81 g) as a yellow oil.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[O:8][CH:9]=[CH:10][C:11]=1[Br:12].[CH2:13]1[O:15][CH2:14]1.[Cl-].[NH4+]>C(OCC)C>[Br:12][C:11]1[CH:10]=[CH:9][O:8][C:7]=1[CH2:13][CH2:14][OH:15] |f:3.4|

Inputs

Step One
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.63 g
Type
reactant
Smiles
BrC=1OC=CC1Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1CO1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 5-25%

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(OC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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